Tau Peptide (1-16) (human)

Description

BenchChem offers high-quality Tau Peptide (1-16) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (1-16) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

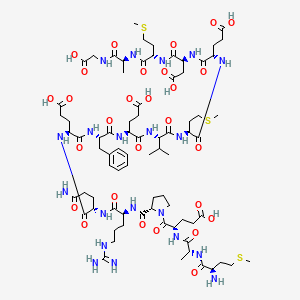

C77H120N20O28S3 |

|---|---|

Molecular Weight |

1870.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H120N20O28S3/c1-38(2)61(75(124)92-49(29-34-128-7)70(119)88-46(19-24-56(101)102)69(118)95-52(36-59(107)108)73(122)90-48(28-33-127-6)65(114)85-39(3)62(111)83-37-60(109)110)96-71(120)47(20-25-57(103)104)89-72(121)51(35-41-13-9-8-10-14-41)94-68(117)45(18-23-55(99)100)87-67(116)44(17-22-54(79)98)86-66(115)43(15-11-30-82-77(80)81)91-74(123)53-16-12-31-97(53)76(125)50(21-26-58(105)106)93-63(112)40(4)84-64(113)42(78)27-32-126-5/h8-10,13-14,38-40,42-53,61H,11-12,15-37,78H2,1-7H3,(H2,79,98)(H,83,111)(H,84,113)(H,85,114)(H,86,115)(H,87,116)(H,88,119)(H,89,121)(H,90,122)(H,91,123)(H,92,124)(H,93,112)(H,94,117)(H,95,118)(H,96,120)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H4,80,81,82)/t39-,40+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-/m0/s1 |

InChI Key |

HOMSIZRMKYVMQW-DCRWUTRYSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@@H](CCSC)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

Tau Peptide (1-16) (human) sequence and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the human Tau peptide (1-16), the N-terminal fragment of the nascent Tau protein. This region is implicated in the complex pathophysiology of neurodegenerative diseases, including Alzheimer's disease, and is a subject of ongoing research for its potential role in Tau aggregation and protein-protein interactions.

Sequence and Physicochemical Properties

The Tau (1-16) peptide is the initial sequence of the Tau protein before any post-translational modifications, such as the common removal of the initial methionine and acetylation of the subsequent alanine.[1]

Amino Acid Sequence

The primary sequence of human Tau peptide (1-16) is as follows:

-

Three-Letter Code: H-Met-Ala-Glu-Pro-Arg-Gln-Glu-Phe-Glu-Val-Met-Glu-Asp-His-Ala-Gly-OH

-

One-Letter Code: MAEPRQEFEVMEDHAG

Physicochemical Data

A summary of the key physicochemical properties of the Tau (1-16) peptide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇₈H₁₁₈N₂₂O₂₈S₂ | [2] |

| Molecular Weight | 1876.1 Da | [2] |

| Isoelectric Point (pI) | Acidic (Calculated) | N/A |

| Charge at pH 7 | Negative (Calculated) | N/A |

Structural Characteristics

The full-length Tau protein is classified as a natively unfolded or intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure under physiological conditions.[3][4] This inherent flexibility is crucial for its primary function in microtubule stabilization.

Predicted Structure of Tau (1-16)

As a short fragment derived from a larger intrinsically disordered region, the Tau (1-16) peptide is not expected to adopt a stable secondary or tertiary structure in solution. Its conformation is likely a dynamic ensemble of random coils. Computational tools like AlphaFold predict potential transient structures, but these should be interpreted with caution as they represent snapshots of a highly flexible peptide.[5][6] The N-terminal region of the full-length Tau protein, which includes this 1-16 sequence, is known to be acidic and participates in a long-range "paperclip" conformation where it folds back to interact with the C-terminal region of the protein.[5]

Experimental Protocols

While specific protocols for Tau (1-16) are not extensively published, standard peptide chemistry and biophysical techniques are applicable. Below are representative methodologies.

Peptide Synthesis and Purification

A common approach for generating the Tau (1-16) peptide for research is through solid-phase peptide synthesis (SPPS).

Protocol Outline:

-

Synthesis: The peptide is synthesized on a solid support resin (e.g., Wang or Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are coupled sequentially from the C-terminus (Glycine) to the N-terminus (Methionine).

-

Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[7]

In Vitro Aggregation Assay

To assess the aggregation propensity of Tau (1-16), a Thioflavin T (ThT) fluorescence assay can be employed. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils.[2][4]

Protocol Outline:

-

Preparation: A stock solution of lyophilized Tau (1-16) peptide is prepared in an appropriate buffer (e.g., PBS or HEPES, pH 7.4). The solution is filtered or centrifuged to remove any pre-existing aggregates.

-

Reaction Setup: In a 96-well microplate, the peptide solution is mixed with ThT to a final concentration (e.g., 10-50 µM peptide, 10 µM ThT). An aggregation inducer, such as heparin, may be included, as full-length Tau aggregation is often induced this way in vitro.[8]

-

Incubation and Monitoring: The plate is incubated at 37°C with intermittent shaking in a plate reader. ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation around 440 nm and emission around 485 nm.[8][9]

-

Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates. The kinetics of aggregation (lag phase, elongation phase) can be analyzed from the resulting curve.

Biological Interactions and Signaling Pathways

While the specific role of the 1-16 sequence is an area of active investigation, the broader N-terminal domain of Tau is known to mediate several crucial interactions and is implicated in intracellular signaling.

Interaction with Cellular Components

The N-terminal "projection domain" of Tau, which contains the 1-16 peptide, can interact with various cellular elements:

-

Plasma Membrane: The N-terminus is involved in anchoring Tau to the neuronal plasma membrane, a process that may be regulated by its phosphorylation state.[10]

-

Mitochondria: This region may also mediate interactions with mitochondrial membranes.[10]

-

Cytoskeletal Elements: Beyond microtubules, the projection domain influences the spacing between microtubules in the axon.[11]

Role in Signaling Cascades

The N-terminus of Tau acts as a scaffolding platform, participating in signaling pathways that are disrupted in disease states. A key pathway involves the regulation of axonal transport.

-

PP1-GSK3β Signaling: A region within the N-terminus, termed the phosphatase-activating domain (PAD), can activate protein phosphatase 1 (PP1). PP1, in turn, activates glycogen (B147801) synthase kinase 3β (GSK3β) by dephosphorylating it at an inhibitory site. Activated GSK3β can then phosphorylate motor proteins, leading to the release of cargo from microtubules and disrupting fast axonal transport. Pathological conformations of Tau are thought to expose this PAD domain, aberrantly activating this signaling cascade.[12][13]

Conclusion

The Tau (1-16) peptide represents a small but significant fragment of a protein central to neurodegenerative disease. While it is intrinsically disordered, its location within the N-terminal projection domain places it at a nexus of protein-protein interactions and cellular signaling. Further research into the biophysical properties of this specific peptide and its interaction with cellular partners may provide valuable insights into the initial conformational changes that trigger Tau pathology, potentially revealing new targets for therapeutic intervention.

References

- 1. N-terminal fragments of tau inhibit full-length tau polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 3. yanglab.ucsd.edu [yanglab.ucsd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tridimensional Structural Analysis of Tau Isoforms Generated by Intronic Retention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigate the Structure of Full-Length Tau Protein with Coarse-Grained and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Synthesis of Microtubule-Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the Tau N-terminal region in microtubule stabilization revealed by new endogenous truncated forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]

- 13. google.com [google.com]

N-Terminal Tau Fragment (1-16): A Technical Guide to its Function in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is centrally implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders, collectively known as tauopathies. While full-length Tau has been extensively studied for its role in microtubule stabilization and its pathological aggregation, emerging evidence highlights the significance of smaller Tau fragments in neuronal function and dysfunction. This technical guide focuses on the N-terminal Tau fragment encompassing amino acids 1-16 (Tau 1-16), providing an in-depth overview of its known functions, associated signaling pathways, and the experimental methodologies used for its investigation. This region, though small, plays a critical role in mediating protein-protein interactions and influencing Tau's subcellular localization, making it a potential target for therapeutic intervention.

Core Functions of the N-Terminal Tau (1-16) Fragment

The N-terminal region of Tau, often referred to as the projection domain, is involved in crucial interactions that extend beyond microtubule binding. The (1-16) fragment, in particular, is implicated in synaptic function and signaling.

Interaction with Synaptic Vesicles and Presynaptic Function

The N-terminal domain of Tau plays a role in its interaction with synaptic vesicles. Pathogenic forms of Tau can bind to these vesicles, interfering with their mobility and release, ultimately leading to a reduction in neurotransmission[1]. A key finding is that a membrane-permeable peptide designed to compete with the N-terminal Tau-vesicle interaction can suppress this induced synaptic toxicity, highlighting the therapeutic potential of targeting this region[1]. This suggests that the Tau (1-16) fragment may be a critical component of the vesicle binding domain, contributing to the regulation of presynaptic activity.

Role in Signal Transduction: The Fyn Kinase Interaction

A pivotal function of the N-terminal region of Tau is its involvement in signal transduction pathways, notably through its interaction with the Src family non-receptor tyrosine kinase, Fyn.

Phosphorylation-Dependent Interaction: The Tau (1-16) fragment contains a key tyrosine residue at position 18 (Tyr18), which is a phosphorylation site for Fyn kinase. Phosphorylation of Tyr18 is a critical determinant for the interaction between Tau and the SH2 domain of Fyn[2]. This interaction is distinct from the binding of proline-rich regions of Tau to the Fyn-SH3 domain.

Modulation of Subcellular Localization: The phosphorylation-dependent interaction between Tau and the Fyn-SH2 domain has significant consequences for Tau's localization within the neuron. This interaction promotes the trafficking of Tau to detergent-resistant membrane microdomains, also known as lipid rafts[2]. This relocalization can influence Tau's participation in signaling complexes at the plasma membrane.

Implications for Synaptic Plasticity and Excitotoxicity: The recruitment of Fyn to the postsynaptic density, mediated by Tau, is implicated in the modulation of NMDA receptor activity[3][4]. This Tau-Fyn-NMDA receptor complex is thought to play a role in synaptic plasticity and, when dysregulated, may contribute to excitotoxicity, a hallmark of neurodegenerative diseases[3][5]. The Tau (1-16) fragment, by virtue of containing the Fyn-interacting Tyr18, is therefore positioned to be a key regulator of these synaptic events.

Quantitative Data Summary

| Interacting Partner | Tau Region Involved | Key Residue(s) | Functional Consequence | Relevant Experimental Techniques |

| Synaptic Vesicles | N-terminal domain | Not specified | Regulation of vesicle mobility and neurotransmitter release[1] | Co-immunoprecipitation, Synaptic vesicle release assays |

| Fyn Kinase (SH2 Domain) | N-terminal (1-16) | Tyr18 (phosphorylation) | Mediates interaction, influences subcellular localization to lipid rafts[2] | In vitro kinase assays, Co-immunoprecipitation, Proximity Ligation Assay |

Signaling Pathway Diagram

The interaction between the N-terminal region of Tau and Fyn kinase is a critical node in neuronal signaling. The following diagram illustrates this pathway.

Experimental Protocols

Investigating the function of the Tau (1-16) fragment requires a combination of peptide synthesis, biochemical assays, and cell-based experiments.

Synthesis and Purification of Tau (1-16) Peptide

Principle: Solid-phase peptide synthesis (SPPS) is the standard method for producing short peptides like Tau (1-16). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin, depending on the desired C-terminal modification (carboxylic acid or amide, respectively).

-

Amino Acid Coupling:

-

Deprotect the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Wash the resin extensively with DMF.

-

Activate the carboxylic acid group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Tau (1-16) sequence (MAEPRQEFEVMEDHAG).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Dissolve the peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient.

-

-

Characterization: Confirm the identity and purity of the synthesized Tau (1-16) peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS)[6][7][8][9][10].

In Vitro Kinase Assay for Fyn-mediated Phosphorylation of Tau (1-16)

Principle: This assay determines the ability of Fyn kinase to phosphorylate the Tau (1-16) peptide, specifically at Tyr18 (if the peptide is extended to include this residue) or other potential sites.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT):

-

Synthetic Tau (1-16) peptide (substrate)

-

Recombinant active Fyn kinase

-

-

Initiation: Start the reaction by adding ATP to a final concentration of 100 μM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE or Tricine-SDS-PAGE (for small peptides).

-

Transfer the proteins/peptides to a PVDF membrane.

-

Perform a Western blot using a phospho-tyrosine specific antibody to detect the phosphorylated Tau (1-16) peptide. A total Tau antibody can be used as a loading control.

-

Co-Immunoprecipitation (Co-IP) to Study Tau (1-16) and Fyn Interaction

Principle: Co-IP is used to determine if two proteins interact in a cellular context. In this case, it can be adapted to study the interaction between a tagged Tau (1-16) peptide and Fyn kinase.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y).

-

Co-transfect the cells with expression vectors for Fyn kinase and a tagged version of the Tau (1-16) peptide (e.g., FLAG-tag or GFP-tag).

-

-

Cell Lysis:

-

After 24-48 hours of expression, wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the tag on the Tau (1-16) peptide (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Use a magnetic rack to separate the beads from the lysate.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluate by Western blotting using an antibody against Fyn kinase to detect its co-immunoprecipitation with the Tau (1-16) peptide.

-

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the function of the Tau (1-16) fragment.

Conclusion

The N-terminal Tau fragment (1-16) is emerging as a functionally significant region of the Tau protein, with roles in synaptic vesicle interaction and Fyn kinase-mediated signal transduction. Its involvement in pathways that are dysregulated in neurodegenerative diseases makes it a compelling target for further research and therapeutic development. The methodologies outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important Tau fragment, paving the way for a deeper understanding of its contribution to neuronal physiology and pathology. Future studies focusing on the precise biophysical characterization of its interactions and its direct effects on synaptic transmission will be crucial in elucidating its role in the brain.

References

- 1. Tau association with synaptic vesicles causes presynaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphorylation of tau regulates its interactions with Fyn SH2 domains, but not SH3 domains, altering the cellular localization of tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Endogenous Tau Protein with Synaptic Proteins Is Regulated by N-Methyl-d-aspartate Receptor-dependent Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of NMDA Receptors in Alzheimer’s Disease [frontiersin.org]

- 5. Glutamate system, amyloid β peptides and tau protein: functional interrelationships and relevance to Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20150253341A1 - Quantification of tau in biological samples by immunoaffinity enrichment and mass spectrometry - Google Patents [patents.google.com]

- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Developing Antibodies Against Tau Peptide (1-16)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for generating and characterizing antibodies targeting the N-terminal (1-16) region of the Tau protein. This specific epitope is of growing interest in the field of neurodegenerative disease research, particularly for the development of diagnostic and therapeutic tools for tauopathies such as Alzheimer's disease. This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations to clarify complex workflows and pathways.

Introduction

The Tau protein, particularly its various post-translationally modified and truncated forms, is a central player in the pathology of several neurodegenerative diseases. The N-terminal region of Tau is implicated in its interaction with the plasma membrane and may be involved in the protein's secretion and cell-to-cell propagation. Antibodies targeting specific epitopes within this region, such as the (1-16) peptide sequence (MAEPRQEFEVMEDHAG), are valuable tools for elucidating the role of N-terminal Tau fragments in disease progression and for the development of targeted immunotherapies.

This guide will cover the essential steps for utilizing the Tau (1-16) peptide as an immunogen for the production of both polyclonal and monoclonal antibodies, their subsequent characterization, and their application in immunoassays.

Data Presentation: Immunogen Design and Antibody Characteristics

Effective antibody development begins with a well-designed immunogen. For short peptides like Tau (1-16), conjugation to a larger carrier protein is essential to elicit a robust immune response.

Table 1: Immunogen Design for Tau Peptide (1-16)

| Parameter | Recommendation | Rationale |

| Peptide Sequence | MAEPRQEFEVMEDHAG | N-terminal 16 amino acids of human Tau. |

| Purity | >95% (HPLC-purified) | To ensure the immune response is directed against the target peptide and not impurities. |

| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) | KLH is highly immunogenic and commonly used. BSA is a suitable alternative. |

| Conjugation Chemistry | Glutaraldehyde or Maleimide (B117702) | Glutaraldehyde links primary amines (N-terminus, Lysine). Maleimide chemistry targets a C-terminal cysteine, which can be added to the peptide for controlled orientation. |

| Peptide:Carrier Ratio | 10-20 peptides per 100 kDa of carrier protein | An optimal ratio for presenting the epitope to the immune system. |

Once antibodies are generated, their key characteristics must be determined to assess their suitability for various applications.

Table 2: Key Performance Indicators for Anti-Tau (1-16) Antibodies

| Parameter | Method of Determination | Typical Values/Interpretation |

| Antibody Titer | Indirect ELISA | A high titer (e.g., >1:50,000) indicates a strong humoral response to the immunogen.[1] |

| Specificity | Western Blot, Peptide Array | The antibody should recognize the Tau (1-16) peptide and full-length Tau, with minimal cross-reactivity to other proteins. |

| Affinity (Kd) | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) | A low Kd value (pM to nM range) indicates high-affinity binding to the target epitope. |

| Isotype (Monoclonal) | Isotyping Kit | Determines the class and subclass of the monoclonal antibody (e.g., IgG1, IgG2a), which influences its effector functions. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development and characterization of anti-Tau (1-16) antibodies.

Polyclonal Antibody Production

This protocol outlines the steps for generating polyclonal antibodies in rabbits, a common host for this purpose.

Protocol 1: Rabbit Immunization for Polyclonal Antibody Production

-

Antigen Preparation:

-

Synthesize the Tau (1-16) peptide with a C-terminal cysteine.

-

Conjugate the peptide to KLH using a maleimide linker according to the manufacturer's instructions.

-

Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unreacted reagents.

-

Determine the protein concentration of the conjugate using a BCA assay.

-

-

Immunization Schedule:

-

Day 0 (Primary Immunization): Emulsify 0.5 mg of the Tau (1-16)-KLH conjugate in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. Inject two New Zealand White rabbits subcutaneously at multiple sites.

-

Day 14, 28, 42 (Booster Injections): Emulsify 0.25 mg of the conjugate in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. Boost the rabbits with subcutaneous injections.

-

Day 35, 56 (Test Bleeds): Collect a small volume of blood to assess the antibody titer by indirect ELISA.

-

Day 70 (Final Bleed): If the titer is high, perform a terminal bleed to collect the antiserum.

-

-

Antibody Purification:

-

Separate the serum from the clotted blood by centrifugation.

-

Purify the IgG fraction from the antiserum using a Protein A/G affinity chromatography column.

-

To enhance specificity, perform affinity purification using the Tau (1-16) peptide immobilized on a column.

-

Elute the purified antibodies and dialyze against PBS. Store at -20°C.

-

Monoclonal Antibody Production

This protocol describes the generation of monoclonal antibodies using hybridoma technology.

Protocol 2: Hybridoma Development for Anti-Tau (1-16) Monoclonal Antibodies

-

Immunization:

-

Immunize BALB/c mice with the Tau (1-16)-KLH conjugate following a similar schedule as for rabbits, but with lower antigen amounts (e.g., 50-100 µg per mouse).

-

Three days before fusion, administer a final intravenous or intraperitoneal booster injection of the antigen in saline.

-

-

Cell Fusion:

-

Euthanize the mouse and aseptically harvest the spleen.

-

Prepare a single-cell suspension of splenocytes.

-

Fuse the splenocytes with SP2/0 myeloma cells using polyethylene (B3416737) glycol (PEG).

-

-

Hybridoma Selection and Screening:

-

Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium.

-

After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Tau (1-16) antibodies using an indirect ELISA.

-

-

Cloning and Expansion:

-

Expand positive hybridoma clones.

-

Perform limiting dilution cloning to isolate single-cell clones that produce the desired monoclonal antibody.

-

Re-screen the monoclonal populations to confirm antibody production and specificity.

-

Expand the selected clones for antibody production in vitro (in cell culture) or in vivo (as ascites in mice).

-

-

Antibody Purification:

-

Purify the monoclonal antibodies from the hybridoma supernatant or ascites fluid using Protein A/G affinity chromatography.

-

Immunoassay for Antibody Characterization

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental technique for screening and titrating antibodies.

Protocol 3: Indirect ELISA for Anti-Tau (1-16) Antibody Titer Determination

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with 100 µL of the Tau (1-16) peptide (1-5 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times.

-

Prepare serial dilutions of the antiserum, purified antibody, or hybridoma supernatant in blocking buffer.

-

Add 100 µL of each dilution to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times.

-

Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's recommendation.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times.

-

Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.

-

Incubate in the dark for 15-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 50 µL of 2N H₂SO₄.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

The antibody titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

-

Visualizations

The following diagrams illustrate the workflows and concepts described in this guide.

Signaling Pathways Involving N-Terminal Tau

The extreme N-terminus of Tau, including the 1-16 region, is thought to be involved in interactions with the cell membrane and signaling molecules. While the precise pathways are still under investigation, a potential role in mediating Tau's interaction with kinases and phosphatases at the plasma membrane is hypothesized. For instance, the N-terminus may influence the activity of kinases like Fyn, which in turn can phosphorylate Tau and other substrates.

Conclusion

The development of high-quality antibodies specific to the Tau (1-16) peptide is a critical step in advancing our understanding of the role of N-terminal Tau fragments in neurodegenerative diseases. The protocols and data presented in this guide provide a comprehensive framework for researchers to produce and validate these essential tools. Careful consideration of immunogen design, rigorous screening, and thorough characterization are paramount to obtaining antibodies with the required specificity and affinity for demanding applications in research, diagnostics, and therapeutics.

References

Synthesis and Purification of Human Tau Peptide (1-16): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of the human Tau (1-16) peptide, with the sequence M-A-E-P-R-Q-E-F-E-V-M-E-D-H-A-G. This N-terminal fragment of the Tau protein is of significant interest in neuroscience research, particularly in studies related to Tau biology and pathology in neurodegenerative diseases. This guide details the prevalent solid-phase peptide synthesis (SPPS) approach, followed by cleavage, purification, and characterization protocols.

Synthesis of Human Tau Peptide (1-16) via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary method for the chemical synthesis of peptides of this length is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Principle of Fmoc SPPS

Fmoc SPPS is an iterative process consisting of two main steps for each amino acid addition:

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling step.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminal amine of the growing peptide chain. This forms a new peptide bond.

These two steps are repeated until the desired 16-amino acid sequence of Tau (1-16) is assembled on the resin.

Experimental Protocol: Fmoc SPPS of Tau (1-16)

The following is a generalized protocol for the manual or automated synthesis of the Tau (1-16) peptide. The specific choice of resin, coupling reagents, and reaction times may be optimized for this particular sequence.

Materials:

-

Rink Amide MBHA resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid.

-

Fmoc-protected amino acids corresponding to the Tau (1-16) sequence.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar activating agent.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Reagent: 20% piperidine in DMF.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

Procedure:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

First Amino Acid Coupling (Glycine):

-

Remove the Fmoc group from the resin if it is pre-loaded with an Fmoc-protected linker.

-

Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with the coupling reagent and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Iterative Cycles for Subsequent Amino Acids (Alanine to Methionine):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a short period (e.g., 2 x 10 minutes) to remove the Fmoc group.

-

Washing: Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Activate the next Fmoc-protected amino acid in the sequence and couple it to the resin as described in step 2.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

-

Final Deprotection: After the final amino acid (Methionine) has been coupled, perform a final Fmoc deprotection.

-

Resin Washing and Drying: Wash the final peptide-resin conjugate with DMF, followed by DCM, and then dry it under vacuum.

Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups on the amino acids must be removed.

Principle of Cleavage and Deprotection

This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). A "cleavage cocktail" is used, which consists of TFA and various scavengers to protect sensitive amino acid residues from reactive cationic species generated during the cleavage process.

Experimental Protocol: Cleavage and Deprotection

Materials:

-

Cleavage Cocktail: A common cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). A simpler and widely used alternative for many peptides is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. For a peptide containing methionine like Tau (1-16), scavengers are important to prevent oxidation. A suitable cocktail would be TFA:TIS:H2O:EDT (94:1:2.5:2.5 v/v/v/v).[1]

-

Cold diethyl ether.

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

Purification of Human Tau Peptide (1-16)

The crude peptide obtained after cleavage contains the target peptide along with various impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[2]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[2] Peptides are eluted from the column by a gradient of increasing organic solvent concentration; more hydrophobic peptides elute at higher ACN concentrations.

Experimental Protocol: RP-HPLC Purification

Materials:

-

RP-HPLC system with a preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Crude, dried Tau (1-16) peptide.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent, such as a mixture of mobile phase A and a minimal amount of ACN or DMSO to aid solubility.

-

Chromatography:

-

Equilibrate the C18 column with a low concentration of mobile phase B (e.g., 5%).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing mobile phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

-

Monitor the elution of the peptide by detecting the absorbance at 214 nm or 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which should represent the full-length Tau (1-16) peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified peptide as a white, fluffy powder.

Characterization

The identity and purity of the final peptide product should be confirmed using analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the Tau (1-16) sequence.

-

Analytical RP-HPLC: This is used to determine the purity of the final product, which should ideally be >95%.

Data Presentation

| Parameter | Typical Result | Method of Determination |

| Purity | >95% | Analytical RP-HPLC |

| Identity | Confirmed by Molecular Weight | Mass Spectrometry (ESI or MALDI) |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Solubility | Soluble in water or aqueous buffers | Experimental Testing |

Visualizations

Experimental Workflow for Synthesis and Purification of Tau (1-16)

Caption: Workflow for Tau (1-16) synthesis and purification.

Logical Relationship of SPPS Cycle

References

Biophysical Properties of the Tau (1-16) Amino Acid Sequence: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the biophysical properties of the N-terminal 1-16 amino acid sequence of the Tau protein (Tau(1-16)). While direct experimental data for this specific isolated fragment is limited in publicly accessible literature, this guide infers its properties based on the characterization of the larger N-terminal projection domain. It also provides comprehensive experimental protocols for the synthesis and characterization of the Tau(1-16) peptide, intended to facilitate further research in this area.

Introduction to the Tau N-Terminal Region

The microtubule-associated protein Tau is an intrinsically disordered protein (IDP) implicated in several neurodegenerative diseases, including Alzheimer's disease.[1] The full-length Tau protein is composed of several domains, including the N-terminal projection domain, a proline-rich region, the microtubule-binding region (MTBR), and a C-terminal domain.[2][3] The N-terminal region, which includes the 1-16 amino acid sequence, forms part of the projection domain that extends from the microtubule surface.[2][4] This region is known to be involved in crucial cellular functions, including interactions with the plasma membrane and modulation of signaling pathways.[2][5]

The Tau(1-16) sequence for the longest human Tau isoform (2N4R) is: MAEPRQEFEVMEDHAG .

Inferred Biophysical Properties of Tau (1-16)

Direct quantitative biophysical data for the isolated Tau(1-16) peptide is not extensively documented. However, based on the characteristics of the larger N-terminal projection domain, we can infer the following properties.

Structure and Conformation

The N-terminal projection domain of Tau is largely disordered and highly flexible.[4] Therefore, it is highly probable that the Tau(1-16) peptide in solution exists as a random coil, lacking a stable secondary structure. This is a common feature of intrinsically disordered proteins and their fragments.[6] Circular Dichroism (CD) spectroscopy on similar short, non-aggregating peptide fragments typically shows a characteristic minimum at around 197 nm, indicative of an unordered conformation.[7]

Aggregation Propensity

The primary aggregation-prone regions of Tau are located within the microtubule-binding region, specifically the hexapeptide motifs PHF6 (VQIVYK) and PHF6* (VQIINK).[8] The N-terminal domain, including the 1-16 sequence, is not considered to be amyloidogenic and may even inhibit the polymerization of the full-length protein.[9] Therefore, the Tau(1-16) peptide is expected to have a very low intrinsic propensity to aggregate into amyloid fibrils under physiological conditions.

Solubility and Charge

The N-terminal projection domain of Tau is acidic and highly negatively charged at physiological pH.[9] This contributes to the high solubility of the Tau protein.[1] The amino acid sequence of Tau(1-16) contains several charged residues (4 acidic, 2 basic), which would contribute to its solubility in aqueous solutions.

Membrane Interaction

The N-terminal projection domain of Tau mediates interactions with the neural plasma membrane.[5][10] This interaction is thought to be important for neuritic development and for anchoring microtubules to the plasma membrane.[5] While the entire projection domain is involved, it is plausible that the initial 1-16 amino acids contribute to this interaction, likely through electrostatic contacts with anionic lipid headgroups in the membrane.[10]

Quantitative Data Summary

The following table summarizes key quantitative information pertinent to the N-terminal region of the Tau protein. Direct measurements for the 1-16 fragment are largely unavailable.

| Property | Value/Observation | Reference(s) |

| Charge (Projection Domain) | Acidic / Negatively charged | [9] |

| Secondary Structure | Predominantly random coil / disordered | [7] |

| Aggregation Propensity | Low; may inhibit aggregation of full-length Tau | |

| Membrane Interaction | Interacts with the neural plasma membrane and anionic lipids | [5][10] |

| Signaling Interaction | Contains the Phosphatase Activating Domain (PAD) which activates a PP1-GSK3β pathway | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biophysical characterization of the Tau(1-16) peptide.

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify the Tau(1-16) peptide for biophysical analysis.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Synthesis:

-

The peptide with the sequence MAEPRQEFEVMEDHAG is synthesized on a solid-phase resin (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

-

Amino acids are coupled sequentially from the C-terminus to the N-terminus.

-

Side-chain protecting groups are used for reactive amino acids (e.g., Pbf for Arginine, tBu for Glutamic acid and Aspartic acid).

-

-

Cleavage and Deprotection:

-

Following synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.

-

A cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) is added to the resin and incubated for 2-3 hours at room temperature.

-

-

Purification:

-

The crude peptide is precipitated with cold diethyl ether and collected by centrifugation.

-

The peptide pellet is dissolved in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Fractions are collected and analyzed for purity.

-

-

Verification:

-

The purity of the collected fractions is assessed by analytical RP-HPLC.

-

The correct molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Pure fractions are pooled and lyophilized to obtain the final peptide powder.

-

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the Tau(1-16) peptide in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the lyophilized Tau(1-16) peptide in a suitable CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 205 nm.

-

Prepare a final sample concentration of approximately 25-50 µM.

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Set the measurement parameters:

-

Wavelength range: 190-260 nm.

-

Path length: 1 mm quartz cuvette.

-

Bandwidth: 1 nm.

-

Scanning speed: 50 nm/min.

-

Response time: 2 seconds.

-

Temperature: 25°C.

-

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample.

-

Acquire at least three scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

-

Analyze the resulting spectrum. A strong negative peak around 195-200 nm is characteristic of a random coil conformation.[7]

-

Thioflavin T (ThT) Aggregation Assay

Objective: To assess the aggregation propensity of the Tau(1-16) peptide over time.

Methodology:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well, non-binding, black, clear-bottom plate, add the peptide solution.[12][13]

-

Add ThT to each well to a final concentration of 10-25 µM.[12][13]

-

Optional Positive Control: Use a known aggregating Tau fragment (e.g., K18 or full-length Tau) with an inducer like heparin (10 µM).[12]

-

Seal the plate to prevent evaporation.

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and ThT.

-

Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, growth phase, and plateau indicates amyloid fibril formation.[14] For Tau(1-16), it is expected that no significant increase in fluorescence will be observed.

-

Visualizations: Pathways and Workflows

Signaling Pathway of the Tau N-Terminus

The extreme N-terminus of Tau contains a "Phosphatase Activating Domain" (PAD) that, when exposed, can trigger a signaling cascade that inhibits fast axonal transport.[11] This pathway involves the activation of protein phosphatase 1 (PP1) and glycogen (B147801) synthase kinase 3β (GSK3β).[11]

References

- 1. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 5. Interaction of tau with the neural plasma membrane mediated by tau's amino-terminal projection domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Role of the Lipid Membrane and Membrane Proteins in Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Interaction of tau protein with model lipid membranes induces tau structural compaction and membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau: A Signaling Hub Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 13. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Post-Translational Modifications of the N-Terminal Tau Region

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is predominantly found in neurons and plays a crucial role in the stabilization of microtubules.[1][2] However, in several neurodegenerative disorders, collectively known as tauopathies, Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs).[1] While much research has focused on the microtubule-binding region and C-terminal modifications, the N-terminal region of Tau is increasingly recognized as a critical hub for post-translational modifications (PTMs) that regulate its function, aggregation, and pathological transformation.[3][4] This technical guide provides a comprehensive overview of the key PTMs occurring in the N-terminal region of Tau, detailed experimental protocols for their analysis, and insights into the signaling pathways involved.

The Tau protein can be divided into an N-terminal projection domain, a proline-rich domain, a microtubule-binding domain, and a C-terminal domain.[5] The N-terminal region, which includes the projection domain, is subject to a variety of PTMs, including phosphorylation, acetylation, ubiquitination, and truncation, which can significantly alter Tau's structure and function.[2][3][6][7] Understanding these modifications is crucial for the development of novel diagnostic and therapeutic strategies for tauopathies like Alzheimer's disease (AD).[6]

Key Post-Translational Modifications of the N-Terminal Tau Region

The N-terminal domain of Tau is a primary target for a range of PTMs that influence its physiological and pathological roles. These modifications can alter Tau's conformation, its interaction with other proteins, and its propensity to aggregate.

Phosphorylation

Phosphorylation is the most studied PTM of Tau, with numerous sites identified throughout the protein.[4] In the N-terminal region, specific phosphorylation events have been shown to regulate Tau's interaction with the plasma membrane and its role in signaling pathways.[8] For instance, phosphorylation at Tyrosine 18 (Y18), a site targeted by the non-receptor tyrosine kinase Fyn, can prevent the inhibition of anterograde fast axonal transport that is otherwise induced by pathological Tau.[9]

Key kinases responsible for Tau phosphorylation include glycogen (B147801) synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[10] The balance between the activity of these kinases and phosphatases like protein phosphatase 2A (PP2A) dictates the overall phosphorylation state of Tau.[11]

Acetylation

Acetylation of lysine (B10760008) residues in the N-terminal region is another critical PTM.[12] This modification can neutralize the positive charge of lysine, potentially altering protein conformation and interactions. Studies have identified several acetylated lysines in the N-terminal domain, such as K163, K174, and K180.[13][14] Acetylation can influence Tau's propensity for aggregation and its degradation.[13][15] The histone acetyltransferase p300 has been identified as an enzyme that acetylates Tau, while SIRT1, a class III protein deacetylase, can reverse this modification.[13]

Ubiquitination

Ubiquitination, the attachment of ubiquitin to lysine residues, is another key modification of Tau. While often associated with protein degradation via the proteasome system, certain types of ubiquitination can also play a role in protein aggregation.[16] Several ubiquitination sites have been identified in the N-terminal and proline-rich domains of Tau.[17][18] The E3 ligase CHIP (carboxyl terminus of Hsc70-interacting protein) has been shown to ubiquitinate Tau, particularly when it is phosphorylated.[16]

Truncation

N-terminal truncation of Tau is an early pathogenic event in the development of Alzheimer's disease.[6] Cleavage of the N-terminal domain can lead to the generation of toxic Tau fragments that are more prone to aggregation.[3]

Quantitative Data on N-Terminal Tau PTMs

The following tables summarize the currently identified post-translational modification sites in the N-terminal region of the Tau protein. The data is compiled from various studies, primarily utilizing mass spectrometry-based approaches on human brain tissue and in vitro models.

Table 1: Phosphorylation Sites in the N-Terminal Tau Region

| Residue | Kinase(s) | Functional Impact | Reference(s) |

| Tyrosine 18 (Y18) | Fyn | Prevents inhibition of anterograde fast axonal transport | [9] |

| Threonine 111 (T111) | - | Enriched in AD | [19] |

| Serine 113 (S113) | - | Enriched in AD | [19] |

| Threonine 153 (T153) | - | Enriched in AD, associated with pre-tangle state | [19][20] |

| Threonine 181 (T181) | GSK-3β, CDK5 | Major pathological site, biomarker for AD | [1][6][19] |

Table 2: Acetylation Sites in the N-Terminal Tau Region

| Residue | Acetyltransferase(s) | Deacetylase(s) | Functional Impact | Reference(s) |

| Lysine 163 (K163) | p300 | SIRT1 | Variable acetylation observed in vitro | [13][14] |

| Lysine 174 (K174) | p300 | SIRT1 | Observed in AD brains | [13][14] |

| Lysine 180 (K180) | p300 | SIRT1 | Observed in vitro | [13][14] |

Table 3: Ubiquitination Sites in the N-Terminal Tau Region

| Residue | E3 Ligase(s) | Functional Impact | Reference(s) |

| Lysine 44 (K44) | - | Identified in AD brain | [21] |

| Lysine 163 (K163) | - | Identified in AD brain | [21] |

| Lysine 174 (K174) | - | Identified in AD brain | [21] |

| Lysine 180 (K180) | - | Identified in AD brain | [21] |

Signaling Pathways Regulating N-Terminal Tau PTMs

The post-translational modification of N-terminal Tau is a dynamic process regulated by a complex interplay of signaling pathways. The diagram below illustrates the key kinases and phosphatases that modulate Tau phosphorylation, as well as the enzymes involved in acetylation.

Caption: Signaling pathways regulating N-terminal Tau phosphorylation and acetylation.

Experimental Protocols

Accurate detection and quantification of PTMs are essential for understanding their role in Tau biology. The following sections provide detailed protocols for key experimental techniques.

Mass Spectrometry for PTM Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying PTMs on Tau without prior knowledge of the modification sites.[22][23]

Experimental Workflow for Tau PTM Analysis by Mass Spectrometry

Caption: Workflow for the analysis of Tau PTMs using mass spectrometry.

Detailed Protocol:

-

Sample Preparation:

-

Protein Digestion:

-

Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).[24]

-

Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.[24]

-

-

Mass Spectrometry Analysis:

Western Blotting for Phosphorylated Tau

Western blotting is a widely used technique to detect specific phosphorylated forms of Tau using phospho-specific antibodies.[1][26]

Experimental Workflow for Western Blotting of Phospho-Tau

Caption: Workflow for the detection of phosphorylated Tau by Western blotting.

Detailed Protocol:

-

Sample Preparation and Electrophoresis:

-

Protein Transfer and Blocking:

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for the phosphorylated Tau epitope of interest overnight at 4°C.[1]

-

Wash the membrane three times with TBST.[1]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]

-

Immunoprecipitation of Modified Tau

Immunoprecipitation (IP) is used to isolate a specific modified form of Tau from a complex mixture using an antibody that targets that modification.[28] The isolated protein can then be analyzed by Western blotting or mass spectrometry.

Experimental Workflow for Immunoprecipitation

Caption: Workflow for the immunoprecipitation of modified Tau protein.

Detailed Protocol:

-

Lysis and Pre-clearing:

-

Immunoprecipitation:

-

Elution and Analysis:

Conclusion and Future Directions

The N-terminal region of Tau is a critical site for a multitude of post-translational modifications that significantly impact its function and contribution to neurodegenerative diseases. A comprehensive understanding of these PTMs, their interplay, and the signaling pathways that regulate them is paramount for the development of effective therapeutics. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the complex landscape of N-terminal Tau modifications. Future research should focus on elucidating the precise temporal and spatial dynamics of these PTMs, their combinatorial effects, and their potential as biomarkers for early disease diagnosis and as targets for novel drug interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. Tau Post-translational Modifications: Dynamic Transformers of Tau Function, Degradation, and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on Alzheimer's disease: From the posttranslational modifications of Tau to corresponding treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Post-Translational Modifications in Alzheimer’s Disease | StressMarq Biosciences Inc. [stressmarq.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. The Importance of Tau Phosphorylation for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation in the amino terminus of tau prevents inhibition of anterograde axonal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmental regulation of tau phosphorylation, tau kinases, and tau phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tau kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcollections.ric.edu [digitalcollections.ric.edu]

- 13. Acetylation of Tau Inhibits Its Degradation and Contributes to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudo-acetylation of multiple sites on human Tau proteins alters Tau phosphorylation and microtubule binding, and ameliorates amyloid beta toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tau Ubiquitination in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Tau Ubiquitination in Alzheimer's Disease [frontiersin.org]

- 19. Novel aspects of the phosphorylation and structure of pathological tau: implications for tauopathy biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Specific tau phosphorylation sites correlate with severity of neuronal cytopathology in Alzheimer's disease | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative profiling of posttranslational modifications of pathological tau via sarkosyl fractionation and mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. Quantitative profiling of posttranslational modifications of pathological tau via sarkosyl fractionation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human Brain Tau Immunoprecipitation [synapse.org]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 26. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 27. Western blot analysis [bio-protocol.org]

- 28. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 29. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The N-Terminal Tau Peptide (1-16): An In-Depth Technical Guide to its Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein Tau is centrally implicated in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies. While extensive research has focused on the role of full-length Tau and its hyperphosphorylated aggregates, the biological functions of specific Tau fragments are increasingly gaining attention. This technical guide focuses on the N-terminal Tau peptide spanning amino acids 1-16 (MAEPRQEFEVMEDHAG), a region implicated in protein-protein interactions that may influence synaptic function and neuronal signaling. This document provides a comprehensive overview of the known and putative protein interactions of this peptide, detailed experimental protocols to investigate these interactions, and a summary of relevant signaling pathways.

Protein Interactions of the N-Terminal Tau Region

Direct experimental evidence specifically detailing the protein interactions of the Tau (1-16) peptide is limited in the current scientific literature. However, studies on the broader N-terminal "projection" domain of Tau provide strong indications of potential binding partners. This region is known to interact with synaptic vesicle proteins and plasma membrane-associated proteins, suggesting a role for the N-terminus in synaptic function and cellular signaling.

Table 1: Putative Interacting Proteins with the N-Terminal Region of Tau

| Interacting Protein | Cellular Localization | Putative Function of Interaction | Supporting Evidence for N-Terminal Interaction |

| Synaptogyrin-3 | Presynaptic vesicles | Regulation of synaptic vesicle mobility and neurotransmitter release.[1][2][3] | The N-terminal sequence of Tau has been shown to bind to synaptogyrin-3.[1] |

| Annexin (B1180172) A2 | Plasma membrane | Axonal localization of Tau.[4] | The extreme N-terminus of Tau, encoded by the first exon, directly interacts with Annexin A2.[4] |

| Annexin A6 | Plasma membrane | Axonal localization of Tau.[4] | The extreme N-terminus of Tau also interacts with Annexin A6.[4] |

| Fyn Kinase | Postsynaptic density, Oligodendrocytes | Scaffolding protein for Fyn at the postsynaptic density, impacting NMDA receptor function and myelination.[5][6] | The proline-rich region within the N-terminal half of Tau interacts with the SH3 domain of Fyn. While not the extreme N-terminus, this interaction highlights the role of the broader N-terminal domain in signaling. |

| Protein Phosphatase 1 (PP1) | Cytosol, Nucleus | Regulation of anterograde fast axonal transport through a PP1-GSK3β pathway.[5] | A phosphatase activating domain (PAD) located at the N-terminus of Tau activates PP1.[5] |

Quantitative Data on Tau (1-16) Peptide Interactions

As of the date of this document, there is a notable absence of published quantitative data, such as binding affinities (Kd values), for the specific interaction of the Tau (1-16) peptide with any protein partner. The quantitative data available in the literature primarily pertains to the interactions of full-length Tau or larger fragments. For instance, the interaction between full-length Tau and amyloid-β has been quantified using surface plasmon resonance, revealing a high-affinity interaction in the low nanomolar range. However, similar studies specifically utilizing the Tau (1-16) peptide are yet to be reported.

Experimental Protocols

To facilitate further research into the interactome of the Tau (1-16) peptide, this section provides detailed methodologies for key experiments.

Protocol 1: Biotinylated Peptide Pull-Down Assay

This protocol describes the use of a synthetic, biotinylated Tau (1-16) peptide to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.

Materials:

-

Synthetic N-terminally biotinylated Tau (1-16) peptide (MAEPRQEFEVMEDHAG-Biotin)

-

Control peptide (e.g., scrambled Tau (1-16) sequence with biotin (B1667282) tag)

-

Streptavidin-coated magnetic beads

-

Cell lysate (e.g., from primary neurons or a relevant cell line)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Mass spectrometer

Procedure:

-

Peptide-Bead Conjugation:

-

Resuspend streptavidin-coated magnetic beads in lysis buffer.

-

Add the biotinylated Tau (1-16) peptide or control peptide to the beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for binding.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

-

Protein Pull-Down:

-

Pre-clear the cell lysate by incubating with unconjugated streptavidin beads for 1 hour at 4°C to reduce non-specific binding.

-

Add the pre-cleared lysate to the peptide-conjugated beads.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein-peptide interactions.

-

-

Washing and Elution:

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize proteins by Coomassie or silver staining.

-

For identification of unknown interactors, excise protein bands of interest and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis.

-

For validation of known interactors, perform a Western blot using an antibody against the protein of interest.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis

This protocol outlines the use of SPR to quantify the binding kinetics and affinity of the Tau (1-16) peptide to a purified potential interacting protein.[7][8]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified potential interacting protein (ligand)

-

Synthetic Tau (1-16) peptide (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified protein (ligand) over the activated surface to allow for covalent coupling via amine groups. The optimal protein concentration and pH for immobilization should be determined empirically.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the Tau (1-16) peptide (analyte) over the immobilized ligand surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

-

Regeneration:

-

After each analyte injection, inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathways Involving the N-Terminal Tau Domain

While specific signaling pathways directly initiated by the Tau (1-16) peptide have not been elucidated, the N-terminal region of Tau is known to participate in several important neuronal signaling cascades.

Regulation of Anterograde Fast Axonal Transport

The N-terminus of Tau contains a "phosphatase activating domain" (PAD) that can activate Protein Phosphatase 1 (PP1).[5] Activated PP1 can then dephosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), a key kinase involved in numerous cellular processes, including axonal transport. This pathway suggests a role for the N-terminal domain of Tau in modulating the phosphorylation state of key kinases to regulate the movement of cargo along axons.

Modulation of Postsynaptic Signaling

At the postsynaptic density, Tau, through its N-terminal proline-rich region, acts as a scaffolding protein for the tyrosine kinase Fyn.[5][6] This interaction is crucial for the localization of Fyn at the postsynapse, where it can phosphorylate the NMDA receptor, thereby modulating synaptic plasticity. This highlights a critical role for the N-terminal domain of Tau in regulating glutamatergic neurotransmission.

Conclusion

The N-terminal Tau peptide (1-16) represents a region of growing interest for its potential involvement in protein-protein interactions that are critical for synaptic function and neuronal signaling. While direct evidence for its specific interactome is still emerging, the known interactions of the broader N-terminal domain with proteins like synaptogyrin-3, annexin A2, and annexin A6 provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer robust methodologies for identifying and quantifying these interactions. A deeper understanding of the molecular interactions of the Tau (1-16) peptide will be crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies for tauopathies.

References

- 1. The role of pathological tau in synaptic dysfunction in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptogyrin-3 Mediates Presynaptic Dysfunction Induced by Tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexins A2 and A6 interact with the extreme N terminus of tau and thereby contribute to tau's axonal localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]

- 6. Tau and Alpha Synuclein Synergistic Effect in Neurodegenerative Diseases: When the Periphery Is the Core [mdpi.com]

- 7. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

The Role of the Tau (1-16) Fragment in Tau Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. While the microtubule-binding repeat domain of Tau is critical for filament formation, emerging evidence highlights the significant regulatory role of the N-terminal region. This technical guide focuses on the extreme N-terminal fragment of Tau, encompassing amino acids 1-16, and its putative relationship with the aggregation of the full-length Tau protein. Although direct, extensive research on the isolated Tau (1-16) fragment is limited, this document synthesizes findings from studies on larger N-terminal fragments to infer the potential functions and mechanisms of this specific region. We provide an overview of the current understanding, detailed experimental protocols for its study, and visualizations of the implicated molecular interactions and pathways.

Introduction: The N-Terminus of Tau in Aggregation Dynamics

The full-length Tau protein, in its native state, is an intrinsically disordered protein that stabilizes microtubules in neuronal axons.[1] The transition from a soluble monomer to insoluble, filamentous aggregates is a key event in tauopathy pathogenesis.[2] The N-terminal region of Tau, often referred to as the projection domain, extends from the microtubule surface and is involved in regulating the spacing between microtubules.[3]

A prominent hypothesis suggests that in a soluble, non-aggregating state, Tau adopts a "paperclip" conformation where the N-terminus and C-terminus fold over and interact with the microtubule-binding region, thereby inhibiting self-aggregation.[4][5] Disruption of this conformation is thought to be a critical step in initiating the aggregation cascade.